



# 1-Methoxy-2,3-methylenedioxyxanthone chemical structure and properties

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Compound of Interest

1-Methoxy-2,3methylenedioxyxanthone

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# An In-depth Technical Guide to 1-Methoxy-2,3-methylenedioxyxanthone

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**1-Methoxy-2,3-methylenedioxyxanthone** is a naturally occurring xanthone derivative isolated from the roots of Polygala caudata. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its antioxidant and vasodilatory effects. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside spectroscopic data for its characterization. Furthermore, this guide elucidates the potential signaling pathway involved in its vasodilatory mechanism and outlines a general workflow for its investigation.

### **Chemical Structure and Identification**

**1-Methoxy-2,3-methylenedioxyxanthone**, a member of the xanthone class of oxygenated heterocyclic compounds, possesses a dibenzo-γ-pyrone scaffold. Its structure is characterized by a methoxy group at the C-1 position and a methylenedioxy bridge between the C-2 and C-3 positions.

Chemical Structure:



Table 1: Chemical Identifiers[1]

Identifier	Value	
IUPAC Name	11-methoxy-[2][3]dioxolo[4,5-b]xanthen-10-one	
CAS Number	63625-05-8	
Molecular Formula	C15H10O5	
Molecular Weight	270.24 g/mol	
SMILES	COC1=C2C(=CC3=C1OCO3)OC4=CC=CC=C4 C2=O	
InChI	InChl=1S/C15H10O5/c1-17-15-12-10(6-11- 14(15)19-7-18-11)20-9-5-3-2-4- 8(9)13(12)16/h2-6H,7H2,1H3	

## **Physicochemical and Spectroscopic Properties**

**1-Methoxy-2,3-methylenedioxyxanthone** is a white, needle-like crystalline solid.[4] While specific experimental data on its melting point and solubility are not readily available in the literature, its planar, aromatic structure suggests low solubility in water and better solubility in organic solvents like chloroform, ethyl acetate, and methanol.

Table 2: Spectroscopic Data for Structural Elucidation[4]



Spectroscopic Technique	Data	
UV (MeOH) λmax (nm)	244, 322, 370	
IR (KBr) νmax (cm <sup>-1</sup> )	1650 (conjugated C=O)	
¹H-NMR (CDCl₃, 400 MHz) δ (ppm)	8.28 (1H, dd, J=8.0, 1.6 Hz, H-8), 7.71 (1H, ddd, J=8.4, 7.2, 1.6 Hz, H-6), 7.50 (1H, d, J=8.4 Hz, H-5), 7.39 (1H, td, J=8.0, 1.2 Hz, H-7), 6.84 (1H, s, H-4), 6.13 (2H, s, OCH <sub>2</sub> O), 4.02 (3H, s, OCH <sub>3</sub> )	
<sup>13</sup> C-NMR (CDCl <sub>3</sub> , 100 MHz) δ (ppm)	178.9 (C-9), 156.0 (C-4a), 155.8 (C-8a), 150.8 (C-1), 148.4 (C-2), 144.2 (C-3), 134.1 (C-6), 126.5 (C-5a), 123.9 (C-7), 121.3 (C-4b), 117.8 (C-8), 117.5 (C-1a), 108.9 (C-5), 102.1 (OCH <sub>2</sub> O), 98.9 (C-4), 62.0 (OCH <sub>3</sub> )	
MS (EI, m/z)	270 [M]+	

## **Biological Activities and Mechanisms**

**1-Methoxy-2,3-methylenedioxyxanthone** has demonstrated notable antioxidant and vasodilatory properties in vitro.

## **Antioxidant Activity**

The antioxidant potential of this xanthone has been evaluated using a luminol chemiluminescence method, which measures the scavenging activity against reactive oxygen species (ROS).[2][4]

Table 3: In Vitro Antioxidant Activity[2][4]

Assay	Concentration	Scavenging Effect (%)
H <sub>2</sub> O <sub>2</sub> Scavenging	10 μg/mL	58.4 - 94.5
H <sub>2</sub> O <sub>2</sub> Scavenging	2 μg/mL	26.0 - 84.7



## **Vasodilatory Activity**

**1-Methoxy-2,3-methylenedioxyxanthone** exhibits a dose-dependent relaxing effect on vascular smooth muscle. This activity has been demonstrated in pre-contracted Wistar rat thoracic aorta rings.[2][4] The mechanism is suggested to be endothelium-dependent and likely involves the nitric oxide (NO) signaling pathway.

The vasodilatory effect of many xanthones is mediated through the endothelial nitric oxide synthase (eNOS) pathway. It is proposed that **1-Methoxy-2,3-methylenedioxyxanthone** stimulates endothelial cells, leading to the activation of eNOS. This enzyme catalyzes the conversion of L-arginine to L-citrulline and NO. Nitric oxide then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). Activated sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular Ca<sup>2+</sup> concentration and smooth muscle relaxation, causing vasodilation.



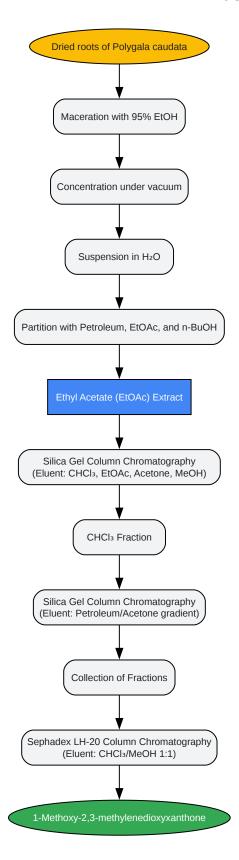
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Proposed signaling pathway for the vasodilatory effect.

## Experimental Protocols Isolation from Polygala caudata[5]



This protocol describes the general procedure for the isolation of xanthones, including **1-Methoxy-2,3-methylenedioxyxanthone**, from the roots of Polygala caudata.





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Workflow for the isolation of the target compound.

- Extraction: The dried and powdered roots of Polygala caudata are macerated with 95% ethanol at room temperature.
- Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.
- Solvent Partitioning: The residue is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.
- Column Chromatography (Initial): The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform, ethyl acetate, acetone, and methanol.
- Column Chromatography (Secondary): The chloroform fraction is further purified by silica gel column chromatography using a petroleum ether/acetone gradient.
- Final Purification: Fractions containing the target compound are identified by thin-layer chromatography (TLC) and purified by Sephadex LH-20 column chromatography with a chloroform/methanol (1:1) eluent to yield pure **1-Methoxy-2,3-methylenedioxyxanthone**.

## Antioxidant Activity Assay (Luminol Chemiluminescence)[2][4]

This assay measures the ability of the compound to scavenge hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).

- Reagent Preparation: Prepare a luminol solution and a hydrogen peroxide solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). A catalyst, such as horseradish peroxidase, may be included to enhance the reaction.
- Sample Preparation: Dissolve **1-Methoxy-2,3-methylenedioxyxanthone** in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then diluted to the desired final concentrations (e.g., 10 μg/mL and 2 μg/mL).
- Assay Procedure:



- In a 96-well plate, add the buffer, luminol solution, and the test compound solution.
- Initiate the chemiluminescent reaction by adding the hydrogen peroxide solution.
- Immediately measure the luminescence intensity using a microplate luminometer.
- Data Analysis: The scavenging activity is calculated as the percentage inhibition of the chemiluminescence signal in the presence of the compound compared to the control (without the compound). Ascorbic acid can be used as a positive control.

## Vasodilation Assay (Isolated Rat Thoracic Aorta Rings) [2][4]

This ex vivo assay assesses the vasodilatory effect on arterial smooth muscle.

- Tissue Preparation:
  - Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in Krebs-Henseleit solution.
  - The aorta is cleaned of adhering connective and adipose tissue and cut into rings of approximately 2-3 mm in width.
- Experimental Setup:
  - The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O<sub>2</sub> and 5% CO<sub>2</sub>.
  - The rings are connected to an isometric force transducer to record changes in tension.
- Assay Protocol:
  - The aortic rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.
  - The rings are pre-contracted with a vasoconstrictor agent, such as potassium chloride (KCI) or phenylephrine.



- Once a stable contraction is achieved, cumulative concentrations of 1-Methoxy-2,3-methylenedioxyxanthone are added to the organ bath.
- Data Analysis: The relaxation response is measured as the percentage decrease in the precontracted tension. Dose-response curves are constructed to determine the potency (e.g., EC<sub>50</sub>) of the compound. To investigate the role of the endothelium, experiments can be repeated in endothelium-denuded aortic rings.

### **Conclusion and Future Directions**

- **1-Methoxy-2,3-methylenedioxyxanthone** is a promising natural product with demonstrated antioxidant and vasodilatory activities. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals interested in further exploring its therapeutic potential. Future research should focus on:
- In vivo studies: To confirm the antioxidant and vasodilatory effects in animal models and to assess its pharmacokinetic and toxicological profiles.
- Mechanism of action: To further elucidate the precise molecular targets and signaling pathways involved in its biological activities.
- Synthesis: Development of an efficient and scalable synthetic route to enable further pharmacological investigation and potential clinical development.
- Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of 1-Methoxy-2,3-methylenedioxyxanthone to optimize its potency and selectivity.

By pursuing these research avenues, the full therapeutic potential of this interesting xanthone derivative can be unlocked.

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